molecular formula C10H5ClF3N B1427296 1-Chloro-7-(trifluoromethyl)isoquinoline CAS No. 1196154-02-5

1-Chloro-7-(trifluoromethyl)isoquinoline

Cat. No. B1427296
M. Wt: 231.6 g/mol
InChI Key: IDLZWSXTPUMLMP-UHFFFAOYSA-N
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Description

1-Chloro-7-(trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.60 g/mol .


Synthesis Analysis

I found a paper that discusses the synthesis and application of trifluoromethylpyridines . Although it does not specifically mention 1-Chloro-7-(trifluoromethyl)isoquinoline, it could provide useful information about the synthesis of similar compounds.


Molecular Structure Analysis

The InChI string for 1-Chloro-7-(trifluoromethyl)isoquinoline is InChI=1S/C10H5ClF3N/c11-9-8-5-7 (10 (12,13)14)2-1-6 (8)3-4-15-9/h1-5H . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

1-Chloro-7-(trifluoromethyl)isoquinoline has several computed properties . It has a XLogP3-AA value of 3.9, indicating its lipophilicity. It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds. Its exact mass and monoisotopic mass are both 231.0062613 g/mol. Its topological polar surface area is 12.9 Ų, and it has 15 heavy atoms .

Scientific Research Applications

Synthesis and Analytical Applications

1-Chloro-7-(trifluoromethyl)isoquinoline and its derivatives have been extensively studied for their synthesis and analytical applications. One study outlined the synthesis of 1-chloro-isoquinoline from isoquinoline and analyzed its content using gas chromatography mass spectrometry (Tong Jie, 2009). Another research described a microwave-accelerated reaction of 1-chloro-3-(4-chlorophenyl)isoquinoline with various heterocyclic amines, leading to the synthesis of new isoquinoline derivatives (K. Prabakaran, P. Manivel, F. Khan, 2010).

Pharmacological Applications

The compound and its derivatives have shown significant potential in pharmacological applications. A study revealed that 4-organoseleno-isoquinolines selectively and reversibly inhibited cerebral monoamine oxidase B activity, indicating potential therapeutic applications (T. B. Sampaio et al., 2016). Moreover, the structural analogs of 1-chloro-7-(trifluoromethyl)isoquinoline have been studied for their antiplasmodial activity against Plasmodium strains, contributing to antimalarial drug development (D. De et al., 1998).

Industrial and Chemical Applications

The compound's derivatives are also prominent in various industrial and chemical applications. For instance, research on the gas phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometry highlighted their potential as prolylhydroxylase inhibitor drug candidates (M. Thevis et al., 2008). Another study presented a one-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines, demonstrating their versatility in synthetic chemistry (Qilun Liu et al., 2013).

Safety And Hazards

The safety data sheet for 1-Chloro-7-(trifluoromethyl)isoquinoline indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation. In case of exposure, it is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

properties

IUPAC Name

1-chloro-7-(trifluoromethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-9-8-5-7(10(12,13)14)2-1-6(8)3-4-15-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLZWSXTPUMLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729397
Record name 1-Chloro-7-(trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-7-(trifluoromethyl)isoquinoline

CAS RN

1196154-02-5
Record name 1-Chloro-7-(trifluoromethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 8 mL sealed tube, was placed potassium fluoride (300 mg, 5.17 mmol, 6.00 equiv, 100%), copper(I) iodide (900 mg, 4.66 mmol, 5.50 equiv, 100%), trimethyl(trifluoromethyl)silane (720 mg, 5.07 mmol, 5.00 equiv, 100%), NMP (3 mL, 100%) and a solution of 1-chloro-7-iodoisoquinoline (as prepared in the previous step, 250 mg, 0.86 mmol, 1.00 equiv, 100%) in NMP (1 mL). The reaction mixture was stirred for 12 h at 120° C. in an oil bath. The resulting mixture was diluted with 20 mL of ethyl acetate, washed with 3×10 mL of saturated solution of KI, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue was purified by chromatography over a silica gel column with ethyl acetate:petroleum ether (1:50). The title compound was obtained as a yellow solid.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
900 mg
Type
catalyst
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 1-Methoxy-7-(trifluoromethyl)isoquinoline (50 mg, 0.22 mmol) from above step B in phosphorus oxychloride (1 mL) was heated at 150° C. for 18 h. Phosphorus oxychloride was removed under vacuum and the residue was purified by silica column chromatography to give the title compound.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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